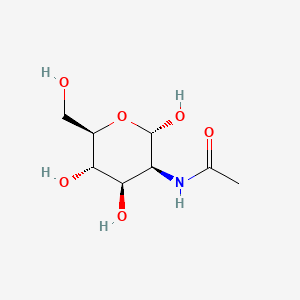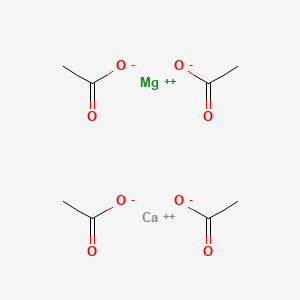
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose
Übersicht
Beschreibung
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose, commonly known as ManNAc, is a monosaccharide that has gained significant attention in the scientific research community due to its potential applications in various fields. ManNAc is a derivative of N-acetylglucosamine and is an essential precursor for sialic acid biosynthesis.
Wissenschaftliche Forschungsanwendungen
- Chitosan exhibits potent antimicrobial properties by disrupting microbial membranes and DNA, making it a promising natural preservative and agent against bacterial infections .
- The methods of application involve the use of chitosan-based coatings or films, which can be applied to various surfaces to prevent bacterial growth .
- The outcomes have shown effective antibacterial activity against a wide range of bacteria .
- Chitosan’s role in cancer therapy involves the development of chitosan-based nanocarriers for targeted drug delivery, enhancing therapeutic efficacy while minimising side effects .
- The methods of application involve the encapsulation of anticancer drugs in chitosan nanoparticles, which can be administered intravenously .
- The outcomes have shown improved drug delivery and reduced side effects in preclinical studies .
- Chitosan plays a crucial role in wound healing by promoting cell proliferation, angiogenesis, and regulating inflammatory responses .
- The methods of application involve the use of chitosan-based dressings or gels, which can be applied directly to wounds .
- The outcomes have shown accelerated wound healing and reduced scar formation in both animal and human studies .
- Chitosan serves as a multifunctional scaffold in tissue engineering, facilitating the regeneration of diverse tissues such as cartilage, bone, and neural tissue by promoting cell adhesion and proliferation .
- The methods of application involve the use of chitosan-based scaffolds, which can be implanted into the body .
- The outcomes have shown successful tissue regeneration in various preclinical studies .
Antibacterial Applications
Anticancer Applications
Wound Healing Applications
Tissue Engineering Applications
- The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized from 4-nitrobenzaldehyde (NB) and used as a novel inhibitor for corrosion of mild steel in 1M HCl .
- The methods of application involve the use of these compounds in various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- The outcomes indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
- Chitosan, a derivative of chitin, is used in various biomedical applications .
- The methods of application involve the use of chitosan-based materials in tissue engineering, artificial kidney, skin, bone, cartilage, liver, nerve, tendon, wound-healing, burn treatment and some other useful purposes .
- The outcomes have shown promising results in various preclinical studies .
Corrosion Inhibition
Biomedical Engineering
- The compound “(2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP)” was synthesized from 4-nitrobenzaldehyde (NB) and used as a novel inhibitor for corrosion of mild steel in 1M HCl .
- The methods of application involve the use of these compounds in various methods such as absorbance difference, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) .
- The outcomes indicate that these inhibitors show an excellent protection performance and achieve the corrosion inhibition efficiency values of 94% and 84% for NPP and NB, respectively .
- Cationic polymers have attracted tremendous attention in recent years as non-viral vectors in gene delivery, owing to their high cellular uptake efficiency, good water solubility, excellent transfection efficiencies and facile synthesis .
- The methods of application involve the use of cationic polymers in drug delivery, as their structure can be easily tailored to meet our growing understanding of the biological processes that govern biodistribution and biocompatibility of the carrier molecules .
- The outcomes have shown promising results in various preclinical studies .
Corrosion Inhibition
Drug Delivery Applications
Eigenschaften
IUPAC Name |
N-[(2S,3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5+,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-UOLFYFMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetylamino)-2-deoxy-alpha-D-mannopyranose | |
CAS RN |
14131-64-7, 7772-94-3 | |
| Record name | alpha-D-N-Acetylmannosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014131647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .beta.-D-Mannopyranose, 2-(acetylamino)-2-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | β-D-Mannopyranose, 2-(acetylamino)-2-deoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.007 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-D-N-ACETYLMANNOSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1O5EUP7KS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-(2,4-Dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B1617280.png)



![1,2,3,6,7,8,11,12-Octahydrobenzo[e]pyren-9(10H)-one](/img/structure/B1617290.png)

